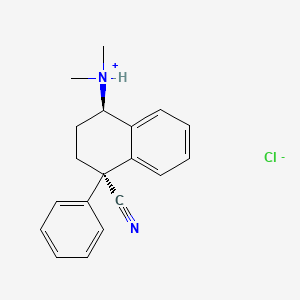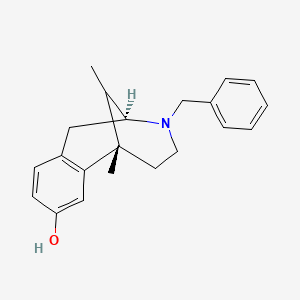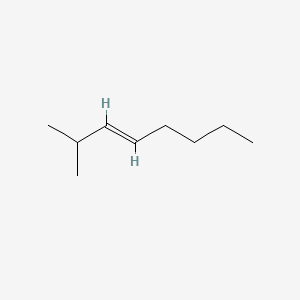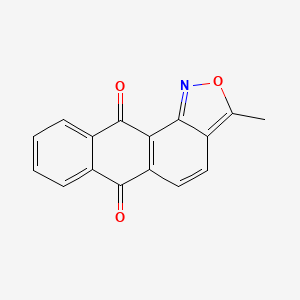
3-Methylanthra(1,2-c)isoxazole-6,11-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylanthra(1,2-c)isoxazole-6,11-dione is a chemical compound known for its unique structure and properties. It is part of the anthraquinone family, which is widely studied for its applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an isoxazole ring fused with an anthraquinone backbone, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylanthra(1,2-c)isoxazole-6,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of simple organic amines as organocatalysts in a green reaction medium like water. This method is known for its efficiency and environmental friendliness .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is economically viable and environmentally sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylanthra(1,2-c)isoxazole-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reductive ring-cleavage reactions can convert it into other useful compounds.
Substitution: Various substitution reactions can modify its structure to yield new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrazine hydrate and simple organic amines are often used in reductive reactions.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
1-Amino-2-acetylanthraquinone: A major product formed through reductive ring-cleavage.
Hydroxyl-substituted derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
3-Methylanthra(1,2-c)isoxazole-6,11-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various anthraquinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Methylanthra(1,2-c)isoxazole-6,11-dione involves its interaction with specific molecular targets and pathways. For example, in reductive ring-cleavage reactions, the compound interacts with hydrazine hydrate and copper catalysts to form 1-amino-2-acetylanthraquinone. The reaction mechanism includes the cleavage of the isoxazole ring and subsequent formation of new bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound with a simpler structure.
1-Amino-2-acetylanthraquinone: A derivative formed through reductive reactions.
Hydroxyl-substituted anthraquinones: Formed through oxidation reactions.
Uniqueness
3-Methylanthra(1,2-c)isoxazole-6,11-dione is unique due to its fused isoxazole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
58369-03-2 |
|---|---|
Molekularformel |
C16H9NO3 |
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
3-methylnaphtho[2,3-g][2,1]benzoxazole-6,11-dione |
InChI |
InChI=1S/C16H9NO3/c1-8-9-6-7-12-13(14(9)17-20-8)16(19)11-5-3-2-4-10(11)15(12)18/h2-7H,1H3 |
InChI-Schlüssel |
IGPNWOMDIBWEAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=CC3=C(C2=NO1)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


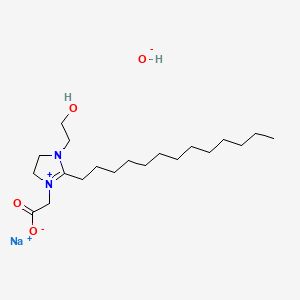
![1-Propanesulfonic acid, 2-hydroxy-3-[3-(trihydroxysilyl)propoxy]-](/img/structure/B13771039.png)
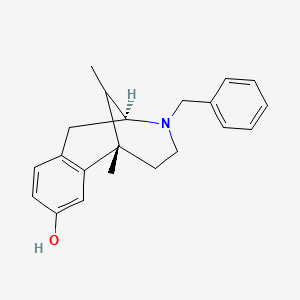
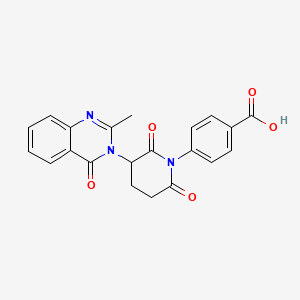
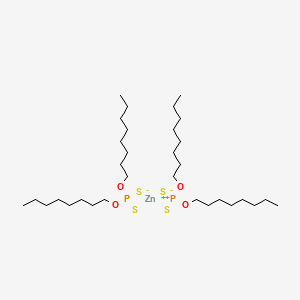
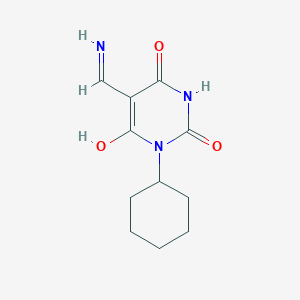
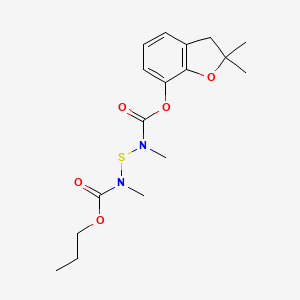
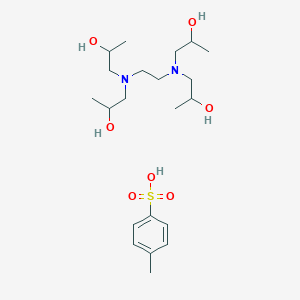


![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
